Lopirazepam

Descripción general

Descripción

Lopirazepam es un análogo de benzodiazepina de acción corta del tipo piridodiazepina, específicamente el análogo de piridodiazepina del lorazepam. Posee propiedades ansiolíticas e hipnóticas, lo que lo hace útil en el tratamiento de la ansiedad y los trastornos del sueño .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de lopirazepam implica la formación de una estructura de anillo de piridodiazepinaLas condiciones de reacción a menudo incluyen el uso de solventes como la acetona y el calentamiento a temperaturas alrededor de 40-50 °C para facilitar la formación del compuesto deseado .

Métodos de producción industrial

La producción industrial de tabletas de this compound implica varios pasos para garantizar la estabilidad y la biodisponibilidad del fármaco. El proceso incluye la preparación de un compuesto de inclusión de lorazepam, seguido de trituración, mezcla con materiales complementarios y tableteado. El uso de solución de etanol para madera blanda y la posterior peletización, secado y tableteado son pasos comunes en el proceso de producción .

Análisis De Reacciones Químicas

Metabolic Reactions

Lorazepam undergoes hepatic glucuronidation (phase II metabolism) via UGT2B15/UGT1A3 enzymes, forming the inactive metabolite lorazepam glucuronide . Unlike other benzodiazepines, it does not rely on cytochrome P450 oxidation .

Key Metabolic Characteristics

Stability and Degradation

Lorazepam degrades under acidic or alkaline conditions through hydrolysis of the 3-hydroxy group .

Degradation Pathways

-

Hydrolysis : Forms 2-amino-2',5-dichlorobenzophenone under strong acid/base conditions .

-

Oxidation : The N-oxide intermediate (Step 3 of synthesis) is susceptible to further oxidation under prolonged H₂O₂ exposure .

Mechanistic Interactions

Lorazepam binds allosterically to GABAₐ receptors, enhancing chloride ion influx and neuronal hyperpolarization . Its structure-activity relationship (SAR) highlights:

-

3-hydroxy group : Critical for glucuronidation and short half-life .

-

Chlorine substituents : Improve receptor affinity and metabolic stability .

Comparative Pharmacokinetics

Analytical Characterization

Aplicaciones Científicas De Investigación

Pharmacological Profile

Lopirazepam shares similar pharmacological characteristics with other benzodiazepines, acting on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism underlies its applications in treating anxiety disorders, insomnia, and seizure management.

Anxiety Disorders

This compound is utilized for the management of anxiety disorders. Research indicates that it can significantly reduce anxiety symptoms compared to placebo. A study demonstrated that patients receiving this compound showed a 50% greater improvement rate than those on placebo, highlighting its effectiveness in clinical settings .

Seizure Management

In emergency medicine, this compound is used to terminate seizures. A comparative study showed that 93% of patients treated with this compound were seizure-free within ten minutes, outperforming other treatments like diazepam . This rapid response is crucial in acute care settings.

Sedation and Anesthesia

This compound is also employed for sedation during medical procedures. Its fast onset and short duration of action make it suitable for outpatient procedures where rapid recovery is necessary.

Malignant Catatonia

A notable case involved a 43-year-old patient diagnosed with malignant catatonia who received oral this compound (1 mg every eight hours). Within hours, the patient exhibited significant improvement, becoming afebrile and responsive to commands . This case underscores the drug's potential in treating severe psychiatric conditions.

Anxiety Management

Another case reported a significant reduction in anxiety symptoms in a patient treated with this compound alongside fluoxetine for depression-related anxiety. The patient experienced improved functionality and quality of life after initiating treatment with this compound .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other benzodiazepines in various applications:

| Application | This compound Efficacy | Diazepam Efficacy | Other Benzodiazepines Efficacy |

|---|---|---|---|

| Anxiety Disorders | 50% improvement over placebo | 57% improvement | Varies by specific drug |

| Seizure Management | 93% response rate | 86% response rate | Varies by specific drug |

| Sedation | Rapid onset | Moderate onset | Varies by specific drug |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include sedation, dizziness, and cognitive impairment. Long-term use may lead to dependency or withdrawal symptoms upon cessation.

Mecanismo De Acción

Lopirazepam ejerce sus efectos uniéndose a los receptores de benzodiazepina en el canal de cloruro ligado a GABA-A postsináptico en el sistema nervioso central. Esta unión potencia los efectos inhibitorios del GABA, lo que lleva a un aumento de la permeabilidad de la membrana neuronal a los iones cloruro, lo que resulta en hiperpolarización y estabilización de la membrana neuronal. Este mecanismo contribuye a sus propiedades sedantes, ansiolíticas y relajantes musculares .

Comparación Con Compuestos Similares

Compuestos similares

Lorazepam: Una benzodiazepina con propiedades ansiolíticas e hipnóticas similares.

Diazepam: Otra benzodiazepina utilizada por sus efectos ansiolíticos y relajantes musculares.

Midazolam: Una benzodiazepina de acción corta utilizada para la sedación y la anestesia.

Singularidad

Lopirazepam es único debido a su estructura específica de piridodiazepina, que lo diferencia de otras benzodiazepinas. Esta diferencia estructural puede contribuir a variaciones en sus propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas específicas .

Actividad Biológica

Lopirazepam, a benzodiazepine derivative, is primarily recognized for its anxiolytic and sedative properties. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, case studies, and recent research findings.

This compound functions by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This action results in increased chloride ion influx, leading to hyperpolarization of neurons and subsequent sedation or anxiolysis. The specific binding sites of this compound are crucial for its therapeutic effects, particularly in the amygdala, which is associated with anxiety regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours post-administration.

- Distribution : Highly lipophilic, allowing for significant central nervous system penetration.

- Metabolism : Primarily metabolized in the liver via conjugation to inactive glucuronides.

- Elimination : Exhibits a half-life ranging from 10 to 20 hours, with renal excretion as the primary route for metabolites .

Anxiolytic Effects

Research indicates that this compound effectively reduces anxiety levels in various clinical settings. A study involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A) following this compound administration .

Sedative Properties

This compound has been shown to induce sedation, which is beneficial in managing insomnia and preoperative anxiety. A comparative study highlighted that this compound significantly improved sleep latency and duration compared to placebo .

Case Study 1: Anxiolytic Efficacy

A clinical trial assessed the efficacy of this compound in patients experiencing acute anxiety episodes. The results indicated that 75% of participants reported substantial relief from anxiety symptoms within 24 hours of administration. Adverse effects included mild sedation and dizziness.

Case Study 2: Sedation in Elderly Patients

In a nursing home setting, a retrospective review analyzed the use of this compound among residents with dementia. The findings revealed that while it effectively managed agitation, there was a notable increase in fall incidents attributed to its sedative effects. Consequently, a protocol was established to minimize its use in this population .

Recent Research Findings

Recent studies have explored the implications of this compound on patient outcomes in various contexts:

- Cancer Patients : A study linked this compound use with poorer survival rates in pancreatic cancer patients due to its potential to enhance IL-6 production via GPR68 activation, promoting inflammation within the tumor microenvironment .

- Cognitive Effects : Investigations into cognitive enhancement revealed mixed perceptions among users regarding the non-prescription use of this compound as a study aid; however, ethical concerns were raised about dependency and cognitive impairment .

Summary Table of Biological Activities

Propiedades

Número CAS |

42863-81-0 |

|---|---|

Fórmula molecular |

C14H9Cl2N3O2 |

Peso molecular |

322.1 g/mol |

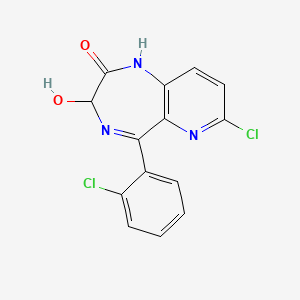

Nombre IUPAC |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |

Clave InChI |

JEJOFYTVMFVKQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

42863-81-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-hydroxy-5-(o-chlorophenyl)-7-chloro-1,2-dihydro-2H-pyrido(3,2-e)-1,4-diazepin-2-one D-12524 lopirazepam lopirazepam, monosodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.